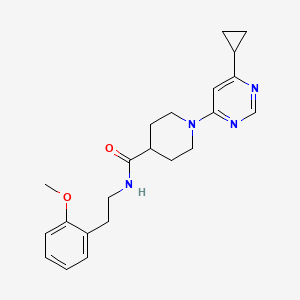![molecular formula C26H24FN3O3 B2648358 1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 874637-62-4](/img/structure/B2648358.png)
1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O3 and its molecular weight is 445.494. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Alzheimer's Activity
A series of N-benzylated derivatives, including the specific compound , were synthesized and evaluated for their potential in anti-Alzheimer's applications. These compounds were designed based on the structure-activity relationship (SAR) of donepezil, a leading drug for managing Alzheimer's disease. They aimed to improve upon donepezil by modifying its structure without losing essential functional interactions. Compounds showed promising results in both in-vivo and in-vitro studies, indicating their potential as effective anti-Alzheimer's agents (Gupta et al., 2020).
Synthesis and Structure Elucidation
The synthesis of imidazopyridine derivatives, closely related to the query compound, demonstrated the feasibility of regioselective N-alkylation, highlighting the chemical versatility and potential applicability of these compounds in various pharmacological and chemical studies. This work provides foundational knowledge for the synthesis and structural characterization of similar compounds, which could be valuable in developing new drugs or materials (Göker & Özden, 2019).
Novel Polyimides
The development of novel polyimides from unsymmetrical diamines containing imidazole pendent groups, similar in complexity to the target compound, showcased the potential of these chemical structures in creating materials with excellent solubility, thermal stability, and inherent viscosity. Such materials could have applications in various high-performance polymers and coatings, indicating the broader utility of imidazole derivatives in material science (Ghaemy & Alizadeh, 2009).
Anticonvulsant and Antidepressant Activities
Research on pyrido[2,3-d]pyrimidine derivatives showed significant anticonvulsant and antidepressant activities, suggesting that benzylated pyrrolidinone derivatives may also have potential in these areas. This highlights the versatility of the chemical scaffold for the development of new therapeutic agents targeting neurological disorders (Zhang et al., 2016).
Antibacterial and Antifungal Activities
A study on novel benzothiazole pyrimidine derivatives demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs. This suggests that the compound could serve as a lead molecule for developing new antimicrobial agents, given its structural similarity to these effective derivatives (Maddila et al., 2016).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBZFFIJQHUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)



![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)


![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)


![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)